molecular formula C12H22N2O B3233420 N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide CAS No. 1353943-72-2

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide

Cat. No.: B3233420
CAS No.: 1353943-72-2
M. Wt: 210.32 g/mol
InChI Key: MRMFGOPARWXEPW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide is a substituted acetamide derivative characterized by a cyclopropyl group and a cyclohexyl ring bearing a methylamino substituent. Its molecular structure combines steric bulk from the cyclohexyl moiety with the conformational rigidity of the cyclopropyl group, which may influence its binding interactions and metabolic stability.

Properties

IUPAC Name

N-cyclopropyl-N-[2-(methylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9(15)14(10-7-8-10)12-6-4-3-5-11(12)13-2/h10-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMFGOPARWXEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCCC2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205588
Record name Acetamide, N-cyclopropyl-N-[2-(methylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353943-72-2
Record name Acetamide, N-cyclopropyl-N-[2-(methylamino)cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353943-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-cyclopropyl-N-[2-(methylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through various cyclization reactions.

    Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a precursor compound.

    Cyclopropyl Group Addition: The cyclopropyl group is added using a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an acyl chloride reacts with the amine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or acetamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide and related acetamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Evidence Citations
This compound Cyclopropyl, cyclohexyl-methylamino, acetamide Not explicitly reported Discontinued; structural rigidity and potential for hydrogen bonding via methylamino group
2-Chloro-N-[2-(acetylisopropylamino)cyclohexyl]acetamide Chloro, isopropyl, cyclohexyl-acetamide Not reported Enhanced reactivity due to chloro group; used as a synthetic intermediate
(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide Cyclopropyl, pyrrolidine, acetamide 168.24 High purity (≥98%); potential pharmaceutical scaffold (e.g., CNS targets)
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide Benzyl, cyclohexylamino, acetamide 288.18 Demonstrated synthetic accessibility (81% yield); solid-state stability (MP 122–124°C)
N-Cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide Cyclopropyl, fluorophenyl, phenoxy, acetamide 299.34 (C₁₈H₁₈FNO₂) Aromatic substituents for receptor binding; investigated in drug discovery
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide Chloro, isopropyl, cyclohexyl-acetamide 217.74 (C₁₁H₂₀ClNO) Steric bulk from isopropyl; chloro enhances electrophilicity
N-(Cyclopropylmethyl)-2-(methylamino)acetamide Cyclopropylmethyl, methylamino, acetamide Not reported Simpler structure; potential solubility advantages due to smaller substituents

Key Observations:

Substituent Effects: Chloro Groups: Chlorinated analogs (e.g., 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide) exhibit higher reactivity, making them suitable for further derivatization or as intermediates . Aromatic/Heterocyclic Moieties: Compounds like N-Cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide incorporate aromatic rings for enhanced receptor binding, contrasting with the aliphatic cyclohexyl group in the target compound . Steric and Conformational Features: The cyclopropyl group in the target compound provides rigidity, while bulkier substituents (e.g., isopropyl in 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide) may hinder rotational freedom .

Pharmacological Potential: Derivatives with heterocyclic amines (e.g., pyrrolidin-3-yl or piperidin-3-yl) are prioritized in drug discovery due to their hydrogen-bonding capabilities and compatibility with biological targets . The discontinued status of the target compound may reflect inferior efficacy or stability compared to analogs with halogen or aromatic substituents, which are more commonly pursued in antifungal and anti-inflammatory research .

Synthetic Accessibility: N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide was synthesized in 81% yield via a multicomponent reaction, highlighting efficient routes for acetamide derivatives .

Research Findings and Trends

  • Antifungal Applications : highlights a structurally complex acetamide derivative with difluorophenyl and triazolyl groups, demonstrating significant antifungal activity. The absence of such moieties in the target compound may limit its utility in this domain .
  • Hydrogen Bonding Networks: Compounds like (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide leverage heterocyclic amines for intramolecular interactions, a feature less pronounced in the target compound’s methylamino group .
  • Solubility and Bioavailability: Smaller substituents (e.g., cyclopropylmethyl in N-(cyclopropylmethyl)-2-(methylamino)acetamide) may improve solubility compared to the bulkier cyclohexyl group in the target compound .

Biological Activity

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a 2-methylamino-cyclohexyl moiety, which contributes to its unique pharmacological properties. Its molecular structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding modulates the activity of these targets, influencing various biochemical pathways. The exact mechanisms may vary based on the biological context and the specific targets involved:

  • Enzyme Interaction : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at neurotransmitter receptors, potentially influencing pain and anxiety pathways.

Pharmacological Applications

Research has indicated that this compound exhibits several pharmacological activities:

  • Analgesic Properties : Preliminary studies suggest potential use in pain management by modulating pain receptors.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Comparative Studies

Table 1 summarizes the comparative biological activities of this compound with related compounds.

Compound NameBiological ActivityEC50 (µM)
This compoundAnalgesic, Anti-inflammatoryTBD
N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamideAnalgesic0.14
WJM280Antimalarial (P. falciparum)0.040

Note: TBD = To Be Determined

Case Studies

Several case studies have explored the efficacy of this compound in different biological systems:

  • Antimalarial Activity : A study highlighted that compounds within the cyclopropyl carboxamide class demonstrated potent activity against Plasmodium falciparum, with structural modifications leading to variations in potency. The cyclopropyl moiety was essential for maintaining activity against resistant strains, indicating its critical role in drug design .
  • Neurotransmitter Modulation : Research into similar compounds has suggested that they may influence serotonin and norepinephrine pathways, which are vital for treating anxiety and depression. This indicates a potential therapeutic application for this compound in psychiatric disorders .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Optimizing Pharmacokinetics : Further studies are needed to enhance the metabolic stability and bioavailability of this compound.
  • Expanded Therapeutic Applications : Investigating additional therapeutic effects beyond analgesia and anti-inflammation could uncover new clinical uses.
  • Resistance Mechanisms : Understanding how modifications affect resistance in pathogens like P. falciparum will be crucial for developing effective treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves amide coupling between cyclopropylamine derivatives and substituted cyclohexyl intermediates. For stereochemical control, chiral HPLC or enzymatic resolution can isolate enantiomers . Use NMR (¹H/¹³C) and polarimetry to confirm stereochemistry. Reaction conditions (e.g., temperature, catalysts) should be optimized to minimize racemization.

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . Pair with Olex2 or WinGX for visualization and validation of hydrogen-bonding networks.

Q. What analytical techniques are critical for characterizing purity and stability under storage conditions?

  • Methodological Answer : Use HPLC with UV/Vis detection (C18 columns, acetonitrile/water mobile phase) for purity assessment. Stability studies should employ accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can conflicting bioactivity data in preclinical studies be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, endotoxin levels). Validate findings using orthogonal assays (e.g., in vitro kinase inhibition vs. cellular proliferation). Apply statistical meta-analysis to aggregate data and identify outliers . Include positive controls (e.g., known kinase inhibitors) to calibrate results.

Q. What computational strategies are effective for predicting the compound’s binding affinity to cyclooxygenase-2 (COX-2)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using COX-2 crystal structures (PDB: 5KIR). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models trained on COX-2 inhibitor datasets can predict modifications to enhance affinity .

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

  • Methodological Answer : Use hepatic microsome assays (human/rat) with LC-HRMS to track phase I/II metabolites. Stable isotope labeling (e.g., ¹³C) aids in distinguishing endogenous compounds. CYP450 inhibition assays (e.g., CYP3A4) clarify enzyme interactions .

Q. What experimental designs are optimal for studying stereoselective pharmacokinetics in vivo?

  • Methodological Answer : Administer enantiomers separately via IV/PO routes in rodent models. Plasma samples analyzed by chiral LC-MS/MS at multiple timepoints. Compartmental modeling (Phoenix WinNonlin) calculates AUC, Cmax, and half-life differences. Tissue distribution studies should include brain/hepatic homogenates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide
Reactant of Route 2
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide

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